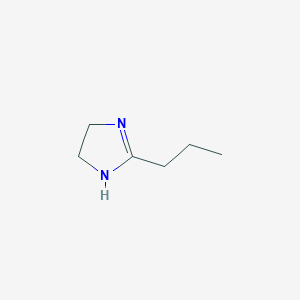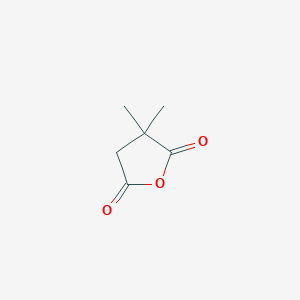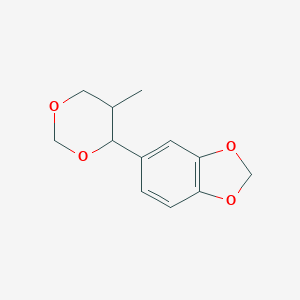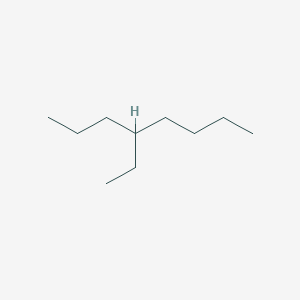
Tropirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tropirine is a chemical compound that belongs to the class of tropane alkaloids. It is a potent anticholinergic agent that has been extensively studied for its various applications in scientific research. Tropirine is widely used in the laboratory for its ability to block the action of acetylcholine, a neurotransmitter that plays a crucial role in various physiological processes.
Mechanism of Action
Tropirine acts as a competitive antagonist of acetylcholine receptors, blocking the binding of acetylcholine to its receptor sites. This results in a reduction in the activity of acetylcholine, leading to a decrease in the physiological responses mediated by this neurotransmitter.
Biochemical and Physiological Effects:
Tropirine has a wide range of biochemical and physiological effects, including the inhibition of glandular secretion, muscle relaxation, and the reduction of smooth muscle tone. It also has a sedative effect on the central nervous system, leading to a decrease in motor activity and the induction of sleep.
Advantages and Limitations for Lab Experiments
Tropirine has several advantages as a research tool, including its high potency and specificity for acetylcholine receptors. It can be used to study the role of acetylcholine in various physiological processes, including muscle contraction, neurotransmission, and glandular secretion. However, tropirine also has several limitations, including its non-selective action on different types of acetylcholine receptors, which can lead to unwanted side effects.
Future Directions
There are several potential future directions for research on tropirine, including the development of more selective and potent analogs that can be used to study specific subtypes of acetylcholine receptors. Additionally, tropirine could be used to study the role of acetylcholine in various disease states, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research could also explore the potential therapeutic applications of tropirine in the treatment of these and other neurological disorders.
Synthesis Methods
Tropirine can be synthesized through various methods, including the extraction of the alkaloid from the plant species Erythroxylum coca or by chemical synthesis. The most common method of synthesis involves the reaction of tropinone with benzene sulfonic acid, followed by reduction with sodium borohydride.
Scientific Research Applications
Tropirine has numerous applications in scientific research, including pharmacology, neuroscience, and physiology. It is widely used as a tool to study the role of acetylcholine in various physiological processes, including muscle contraction, neurotransmission, and glandular secretion.
properties
CAS RN |
19410-02-7 |
|---|---|
Product Name |
Tropirine |
Molecular Formula |
C22H24N2O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]oxy]-7-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaene |
InChI |
InChI=1S/C22H24N2O/c1-24-16-9-10-17(24)14-18(13-16)25-22-19-6-3-2-5-15(19)8-11-21-20(22)7-4-12-23-21/h2-8,11-12,16-18,22H,9-10,13-14H2,1H3/t16-,17+,18?,22? |
InChI Key |
DPNODNPIXASWQY-RPIYSHSISA-N |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |
SMILES |
CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |
Canonical SMILES |
CN1C2CCC1CC(C2)OC3C4=C(C=CC5=CC=CC=C35)N=CC=C4 |
Related CAS |
17929-04-3 (maleate[1:1]) |
synonyms |
((3 alpha-tropanyl)oxy)-5H-benzo(4,5)cyclohepta(1,2-b)pyridine BS 7723 tropirine tropirine maleate (1:1) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B94365.png)










![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
